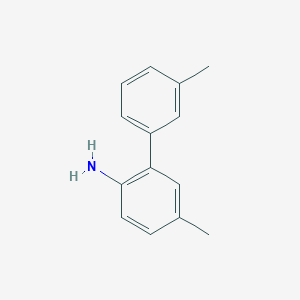
3',5-Dimethylbiphenyl-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5-Dimethylbiphenyl-2-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 3’ and 5’ positions of one phenyl ring, and an amine group is attached to the 2-position of the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Dimethylbiphenyl-2-amine typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to introduce nitro groups at specific positions.
Reduction of Nitro Groups: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the biphenyl compound to introduce methyl groups at the 3’ and 5’ positions.
Industrial Production Methods
Industrial production of 3’,5-Dimethylbiphenyl-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
3’,5-Dimethylbiphenyl-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
3’,5-Dimethylbiphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3’,5-Dimethylbiphenyl-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups at the 3 and 4 positions.
Indole Derivatives: Compounds containing the indole nucleus with various substitutions.
Uniqueness
3’,5-Dimethylbiphenyl-2-amine is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
4-methyl-2-(3-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)13-9-11(2)6-7-14(13)15/h3-9H,15H2,1-2H3 |
InChI 键 |
RRBVQMLAFZIVCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















